molecular formula C12H11N3 B8324664 4-(1,8-Naphthyridin-2-yl)butanenitrile

4-(1,8-Naphthyridin-2-yl)butanenitrile

Cat. No.: B8324664
M. Wt: 197.24 g/mol
InChI Key: MLFRYEWCXWLMHF-UHFFFAOYSA-N
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Description

4-(1,8-Naphthyridin-2-yl)butanenitrile is a nitrile-substituted derivative of the 1,8-naphthyridine scaffold, a heterocyclic system known for its diverse pharmacological activities. The compound features a butanenitrile chain at position 2 of the naphthyridine core, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. 1,8-Naphthyridines are widely studied for antibacterial, antimycobacterial, and antitumor activities, with substituents such as amino, cyano, and alkyl groups modulating efficacy .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-(1,8-naphthyridin-2-yl)butanenitrile

InChI

InChI=1S/C12H11N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5H2

InChI Key

MLFRYEWCXWLMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile
  • Substituents: 3-Cyano, 4-phenyl, 2-amino groups.
  • Biological Activity: Exhibits antibacterial and antimycobacterial properties, with the cyano group enhancing target binding .
  • Synthesis: One-pot reaction using malononitrile and DMAP, yielding high-purity derivatives .
  • Key Feature: Direct cyano substitution at position 3 improves electronic interactions with bacterial enzymes.
3-Cyano-1,8-Naphthyridine Piperazine Derivatives
  • Substituents: 3-Cyano group with piperazine linkers.
  • Biological Activity : Anti-mycobacterial activity against Mycobacterium tuberculosis (MIC values: 1.56–6.25 µg/mL) .
  • Synthesis : Coupling of phenylacetamides with Na₂CO₃/KI in DMF, purified via silica gel chromatography .
  • Key Feature : Piperazine enhances solubility and membrane permeability.
7-Methyl-4-Oxo-1,8-Naphthyridine Derivatives
  • Substituents : Thiophene/furan rings, nitrile groups in dihydropyridine moieties.
  • Biological Activity : Inhibitory activity against enzymes like COX-2; IC₅₀ values range from 0.8–2.4 µM .
  • Synthesis: Sonochemical methods (70–80°C, ultrasonic irradiation) reduce reaction time by 50% compared to thermal methods .
  • Key Feature : Ultrasonic synthesis improves yield and scalability.
7-Acetylamino-2,4-Dimethyl-1,8-Naphthyridine
  • Substituents: Acetylamino and methyl groups.
  • Biological Activity : Broad-spectrum antibacterial activity due to enhanced steric bulk and hydrogen bonding .
  • Key Feature : Methyl groups increase metabolic stability.

Physicochemical and Spectroscopic Comparisons

Compound Melting Point (°C) IR (CN Stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm)
4-(1,8-Naphthyridin-2-yl)butanenitrile Not reported ~2200–2250 (inferred) Aliphatic chain protons: 1.8–2.5 (m)
2-Amino-4-phenyl-3-cyano derivative 181–187 2225 Aromatic H: 7.3–8.1 (m); NH₂: 5.6 (s)
Thiophene-containing derivative 181–183 2218 Thiophene H: 6.9–7.2 (m); CH₃: 2.4 (s)
  • Nitrile Group Impact: The butanenitrile chain in the target compound may increase lipophilicity (LogP ~2.3–3.0 inferred) compared to direct cyano substituents (LogP ~1.5–2.0) .

Preparation Methods

Knoevenagel Condensation for Intermediate Assembly

The Knoevenagel reaction is pivotal for constructing α,β-unsaturated esters, which serve as precursors for naphthyridine rings. Patent US10392384B2 details a protocol where 2-methoxy-4-cyanobenzaldehyde reacts with ethyl cyanoacetate in dichloromethane, catalyzed by piperidine (10 mol%) and glacial acetic acid (5–10 mol%). The reaction proceeds at reflux for 6 hours, yielding a cinnamic ester intermediate at 52% after crystallization from methanol.

Table 1: Optimization of Knoevenagel Reaction Parameters

ParameterOptimal ConditionYield (%)
SolventDichloromethane52
Catalyst (piperidine)10 mol%52
Reaction Time6 hours52
Work-upCrystallization (MeOH)52

This method avoids chromatographic purification, favoring crystallization to isolate the E/Z isomeric mixture. The use of dichloromethane as a solvent enhances reaction homogeneity, while acetic acid mitigates side reactions by protonating reactive intermediates.

Cyclization to Form the 1,8-Naphthyridine Skeleton

Following Knoevenagel condensation, cyclization is achieved via heating the cinnamic ester with ammonium acetate in dimethylacetamide (DMA) at 115°C for 2 hours. The reaction proceeds through nucleophilic attack of the amine on the α,β-unsaturated ester, followed by aromatization. This step achieves near-quantitative conversion, with the product isolated by filtration after aqueous work-up.

Side-Chain Functionalization: Introducing the Butanenitrile Group

Alkylation and Cyanation Strategies

Introducing the butanenitrile moiety requires regioselective alkylation at the naphthyridine C2 position. Patent WO2012000595A1 discloses a two-step process:

  • Alkylation : Treatment of 2-chloro-1,8-naphthyridine with 4-bromobutanenitrile in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and potassium carbonate in DMF at 80°C for 12 hours.

  • Cyanation : Substitution of the bromide with cyanide using trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF) in THF.

Table 2: Alkylation-Cyanation Sequence

StepReagents/ConditionsYield (%)
AlkylationPd(PPh₃)₄, K₂CO₃, DMF, 80°C65
CyanationTMSCN, TBAF, THF, rt, 4h78

This route offers moderate yields but requires stringent anhydrous conditions and expensive catalysts.

One-Pot Reductive Amination

An alternative method from Ambeed.com employs reductive amination using sodium borohydride and sulfuric acid in tetrahydrofuran (THF)/ethanol. For example, reducing a ketone intermediate (e.g., 4-(1,8-naphthyridin-2-yl)butan-2-one) with NaBH₄ at 10–20°C for 1 hour, followed by acid quenching, achieves 56% yield after crystallization.

Purification and Scalability Considerations

Solvent-Dependent Crystallization

High-purity 4-(1,8-naphthyridin-2-yl)butanenitrile is obtained via sequential crystallization. Patent US10392384B2 recommends using isopropanol for intermediate purification (96% recovery), while the final product is crystallized from methanol/water mixtures to remove trace impurities.

Avoiding Chromatography

Industrial-scale synthesis prioritizes filtration over column chromatography. For instance, the cinnamic ester intermediate is isolated by cooling the reaction mixture to 0°C and filtering, bypassing silica gel purification. This reduces costs and processing time.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
Knoevenagel-CyclizationNo chromatography, scalableRequires harsh conditions52
Alkylation-CyanationHigh regioselectivityCostly catalysts, anhydrous65–78
Reductive AminationMild conditions, simple work-upModerate yield56

The Knoevenagel-cyclization route is favored for large-scale production due to its operational simplicity, whereas the alkylation-cyanation method suits small-scale syntheses requiring high purity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-(1,8-Naphthyridin-2-yl)butanenitrile, and how is its purity confirmed?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 1,8-naphthyridine derivatives are functionalized with cyanoalkyl groups using reagents such as Na₂CO₃ and KI in DMF at elevated temperatures (120°C, 4–8 h) .
  • Purification : Silica gel column chromatography (100–200 mesh) with gradient elution (20–80% EtOAc/hexane) is standard for isolating intermediates and final products .
  • Characterization : ¹H/¹³C NMR, ESI-MS, and HRMS are critical for structural confirmation. For example, ¹H NMR peaks for aromatic protons in the naphthyridine core typically appear at δ 8.9–9.0 ppm, while nitrile groups are confirmed via IR (~2220 cm⁻¹) .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

  • Core Techniques :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic vs. aliphatic regions) .
  • Mass Spectrometry : ESI-MS and HRMS confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages (e.g., C: 63.95%, H: 4.08% for related naphthyridines) .
    • Supplementary Methods : TLC monitors reaction progress, while IR identifies functional groups like nitriles (~2220 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Key Variables :

  • Temperature : Higher temperatures (e.g., 140°C in Bu₂O) enhance cyclization efficiency in naphthyridine synthesis .

  • Catalysts : KI accelerates substitution reactions by stabilizing transition states .

  • Solvent : Polar aprotic solvents like DMF improve solubility of intermediates .

    • Yield Optimization : A study achieved 92% yield for a nitrile-containing analogue by optimizing stoichiometry and reaction time (Table 1) .

    Table 1. Representative Yields for Analogous Compounds

    CompoundYield (%)ConditionsReference
    4-(5-Methyl-1-tosylpyrrolidin-3-yl)butanenitrile92Na₂CO₃, DMF, 120°C, 8 h
    2-(4-(3-Cyano-1,8-naphthyridin-2-yl)piperazin-1-yl)-N-phenylacetamide64HOBt/EDC, DIPEA, DMF

Q. How do researchers resolve contradictions in spectral data for this compound derivatives?

  • Case Study : Discrepancies in ¹³C NMR shifts for nitrile-bearing naphthyridines may arise from solvent polarity or tautomerism. For example, nitrile carbons in DMSO-d₆ appear at ~120 ppm, but polar solvents can shift this .
  • Resolution Strategies :

  • Compare experimental data with computational predictions (DFT calculations).
  • Use deuterated solvents consistently to minimize environment effects .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • SAR Design :

Core Modifications : Introduce substituents (e.g., fluoro, methyl) to the naphthyridine ring to assess anti-mycobacterial activity .

Side Chain Variation : Replace the butanenitrile chain with pentanenitrile or aryl groups to evaluate cytotoxicity (e.g., IC₅₀ against MCF7 cells) .

  • Biological Assays : In vitro screening (e.g., MIC values for tuberculosis strains) and molecular docking studies correlate structural features with activity .

Data Interpretation Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Root Causes :

  • Intermediate Instability : Protect reactive groups (e.g., nitriles) during purification .
  • Byproduct Formation : Optimize stoichiometry (e.g., equimolar ratios of methyl aryl ketones) to minimize side reactions .
    • Mitigation : Use scavengers like HOBt/EDC to suppress racemization in coupling steps .

Q. What advanced spectroscopic techniques are critical for analyzing tautomeric forms of this compound?

  • Dynamic NMR : Captures tautomeric equilibria by variable-temperature studies .
  • X-ray Crystallography : Resolves ambiguity in solid-state structures, as seen in related naphthyridines with defined hydrogen-bonding networks .

Methodological Recommendations

  • Synthetic Protocols : Follow modular approaches (e.g., piperazine or pyrrolidine coupling) for scalable synthesis .
  • Quality Control : Use HRMS for high-purity demands (e.g., >99% for pharmacological studies) .
  • Data Reproducibility : Document solvent, temperature, and catalyst details meticulously, as minor changes significantly impact outcomes .

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